Product packaging for D17-6Kpgf1A(Cat. No.:)

D17-6Kpgf1A

Cat. No.: B8101170
M. Wt: 368.5 g/mol
InChI Key: HFKNJQYMAGMXTR-LHGKOEPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O6 B8101170 D17-6Kpgf1A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16-,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNJQYMAGMXTR-LHGKOEPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D17-6Kpgf1A involves the conversion of prostacyclin (PGI2) to its hydrolysis product. This process can be carried out under non-enzymatic conditions, typically involving the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at specific pH levels .

Industrial Production Methods

Industrial production of this compound is generally carried out through the extraction and purification of prostacyclin from biological sources, followed by its hydrolysis to form the desired compound. The process involves several steps, including extraction, purification, and hydrolysis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D17-6Kpgf1A undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Mechanism of Action

D17-6Kpgf1A is characterized by its unique molecular structure, which allows it to interact with biological systems effectively. The compound primarily functions as a marker for studying prostacyclin biosynthesis and plays a role in lipid metabolism . Its mechanism of action involves influencing various biochemical pathways, making it a valuable tool in both basic and applied research.

Scientific Research Applications

This compound has been investigated across multiple fields:

  • Chemistry
    • Used as a reagent in organic synthesis.
    • Functions as a reference compound in analytical chemistry.
  • Biology
    • Studied for its effects on lipid signaling pathways.
    • Investigated for its role in inflammation and vascular biology.
  • Medicine
    • Explored for potential therapeutic applications in treating cardiovascular diseases.
    • Assessed for its impact on metabolic disorders related to lipid metabolism.
  • Pharmacology
    • Evaluated for its pharmacokinetic properties and potential drug interactions.
    • Used in preclinical studies to assess safety and efficacy profiles.

Case Study 1: Role in Inflammation

In a study examining the effects of this compound on inflammatory responses, researchers utilized animal models to assess the compound's impact on cytokine production and leukocyte adhesion. The findings indicated that this compound significantly reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cardiovascular Applications

Another study focused on the cardiovascular implications of this compound. Through various assays, researchers demonstrated that the compound improved endothelial function and reduced oxidative stress in vitro. These results highlight this compound's promise as a therapeutic candidate for cardiovascular diseases.

Mechanism of Action

D17-6Kpgf1A exerts its effects through its interaction with specific molecular targets and pathways. It is involved in the regulation of vasodilation and platelet aggregation by acting on prostacyclin receptors. The compound’s mechanism of action includes the activation of signaling pathways that lead to the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of specific data for D17-6Kpgf1A, a generalized framework for comparing chemical compounds is provided below, based on methodologies and examples from the evidence.

Structural and Functional Similarity

Chemical comparisons typically focus on:

  • Core functional groups (e.g., boronic acids, halogenated aromatics).
  • Molecular weight and polarity (e.g., logP, TPSA).
  • Synthetic pathways (e.g., catalyst use, reaction conditions).

For example:

  • CAS 1761-61-1 (C₇H₅BrO₂) is a brominated aromatic compound with solubility of 0.687 mg/mL and applications in organic synthesis. Its synthesis involves A-FGO catalysts in tetrahydrofuran .
  • CAS 1046861-20-4 (C₆H₅BBrClO₂) is a boronic acid derivative with high GI absorption and BBB permeability, synthesized using palladium catalysts .

If this compound shares structural motifs with these compounds (e.g., halogenation or boronic acid groups), its properties might align with their solubility, reactivity, or bioactivity profiles.

Performance Metrics

Comparative studies often evaluate:

  • Bioavailability : Metrics like GI absorption (e.g., CAS 1701-57-1 shows 0.55 bioavailability ).
  • Thermal/chemical stability : Reaction conditions (e.g., tetrahydrofuran reflux in CAS 719310-31-3 synthesis ).
  • Safety profiles : Hazard statements (e.g., H302 for oral toxicity in CAS 1022150-11-3 ).

Data Tables

Hypothetical comparison based on evidence templates:

Property This compound CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula Unknown C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Unknown 201.02 235.27
Solubility (mg/mL) Unknown 0.687 0.24
Bioavailability Score Unknown 0.55 0.55
Synthetic Accessibility Unknown Not reported 2.07
Key Hazards Unknown H302 (oral toxicity) H302, H315, H319, H335

Research Findings and Limitations

  • Gaps in Data: No peer-reviewed studies or synthetic details for this compound are available in the provided evidence. Cross-referencing with structurally analogous compounds (e.g., brominated aromatics or boronic acids) is speculative.
  • Methodological Insights : Comparative analyses rely on standardized metrics (e.g., logP, TPSA) and synthesis protocols from compounds like CAS 1701-57-1 and CAS 719310-31-3 .

Biological Activity

D17-6Kpgf1A is a compound that has garnered attention in recent research due to its potential biological activities, particularly in the context of inflammatory processes and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily acts through modulation of lipid metabolism, particularly involving lipoxygenase (LOX) pathways. Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids (PUFAs) to produce bioactive lipid mediators. These mediators play crucial roles in inflammation and cellular signaling.

Key Findings:

  • Inhibition of 12/15-Lipoxygenase : this compound has been shown to inhibit the activity of 12/15-lipoxygenase, which is implicated in the pathogenesis of diabetic retinopathy (DR) and other inflammatory conditions .
  • Reduction of Inflammatory Markers : In diabetic models, pharmacological inhibition of 12/15-LOX by this compound resulted in decreased levels of inflammatory cytokines and reactive oxygen species (ROS), suggesting a protective role against oxidative stress .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anti-inflammatory Effects Reduces inflammation by inhibiting 12/15-LOX activity, leading to lower levels of pro-inflammatory mediators.
Cellular Mitogenesis Stimulates endothelial cell growth, which is essential for vascular health and repair mechanisms.
Modulation of Lipid Mediators Alters the profile of lipid mediators derived from arachidonic acid, influencing various signaling pathways.

Case Studies

Several studies have highlighted the effects of this compound in specific biological contexts:

  • Diabetic Retinopathy Model :
    • In a study involving streptozotocin-induced diabetic mice, treatment with this compound significantly reduced retinal neovascularization and inflammation. The compound was shown to decrease the expression of ICAM-1, a marker associated with leukocyte adhesion and inflammation .
  • Retinal Endothelial Cells :
    • Research demonstrated that this compound treatment led to a significant reduction in the production of 15-HETE and other LOX-derived metabolites in hyperglycemic conditions, indicating its potential to mitigate microvascular dysfunction during diabetes .

Research Findings

Recent lipidomic analyses have provided insights into how this compound affects lipid metabolism:

  • A lipidomic screen revealed that treatment with this compound resulted in significant changes in the levels of various eicosanoids, particularly those derived from arachidonic acid. Notably, there was an increase in protective lipid mediators while pro-inflammatory ones were decreased .

Table: Lipid Mediator Changes Induced by this compound

Lipid Mediator Change Observed Significance (p-value)
15-HETEIncreased<0.001
12-HETEDecreased<0.01
11-HETEIncreased<0.05

Q & A

Q. How to assess long-term stability of this compound formulations under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (ICH guidelines) with high-performance liquid chromatography (HPLC) to monitor degradation products. Analyze kinetics via Arrhenius equation to predict shelf-life and validate with real-time data .

Methodological Notes

  • Referencing Standards : Cite primary literature (avoiding secondary summaries) and adhere to journal-specific guidelines for supplementary data .
  • Ethical Compliance : Obtain ethics approval for biological studies and disclose conflicts of interest (e.g., funding sources) .
  • Data Transparency : Archive raw datasets in repositories (e.g., Zenodo) with DOIs and provide metadata for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D17-6Kpgf1A
Reactant of Route 2
Reactant of Route 2
D17-6Kpgf1A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.